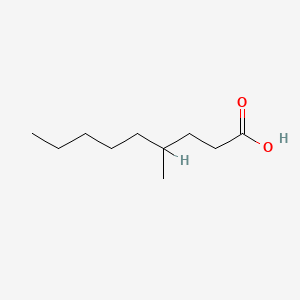
Diproxadol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diproxadol is a chemical compound with the molecular formula C12H14ClNO4 It is known for its various applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diproxadol involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. One common method involves the use of Grignard reagents, which are highly reactive and useful in organic synthesis . The reaction conditions often require an inert atmosphere and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diproxadol undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Diproxadol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Diproxadol involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Diproxadol can be compared with other compounds that have similar structures or functions, such as:
Dipyridamole: A phosphodiesterase inhibitor used to prevent thromboembolic events.
Adenosine: A nucleoside involved in energy transfer and signal transduction.
Uniqueness
What sets this compound apart is its specific chemical structure and the unique set of reactions it undergoes. Its versatility in various applications makes it a valuable compound in both research and industry.
Conclusion
This compound is a multifaceted compound with significant importance in scientific research and industrial applications. Its synthesis, chemical reactions, and mechanism of action provide a foundation for its diverse uses in chemistry, biology, medicine, and industry.
Properties
CAS No. |
52042-24-7 |
|---|---|
Molecular Formula |
C12H14ClNO4 |
Molecular Weight |
271.69 g/mol |
IUPAC Name |
6-chloro-4-(2,3-dihydroxypropyl)-2-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C12H14ClNO4/c1-7-12(17)14(5-9(16)6-15)10-4-8(13)2-3-11(10)18-7/h2-4,7,9,15-16H,5-6H2,1H3 |
InChI Key |
YIAHFLWLLVEPPS-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(CO)O |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















